4-Ethylphenyl-(5-methyl-2-thienyl)methanol

Description

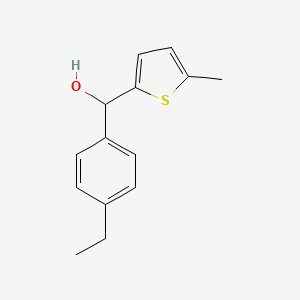

4-Ethylphenyl-(5-methyl-2-thienyl)methanol is a bifunctional aromatic alcohol featuring a para-ethyl-substituted benzene ring linked via a hydroxymethyl group to a 5-methyl-substituted thiophene ring. Its molecular formula is C₁₄H₁₆OS, with a molecular weight of 248.34 g/mol. The compound’s structure combines hydrophobic (ethyl, methyl) and mildly polar (thiophene sulfur, hydroxyl) moieties, making it a versatile intermediate in pharmaceutical synthesis and materials science.

Properties

IUPAC Name |

(4-ethylphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c1-3-11-5-7-12(8-6-11)14(15)13-9-4-10(2)16-13/h4-9,14-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGQOAHCBINKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=C(S2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 4-ethylphenylmagnesium bromide with 5-methyl-2-thiophenecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.

Major Products Formed:

Oxidation: 4-Ethylphenyl-(5-methyl-2-thienyl)ketone.

Reduction: 4-Ethylphenyl-(5-methyl-2-thienyl)alkane.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Ethylphenyl-(5-methyl-2-thienyl)methanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

4-n-Butylphenyl-(5-methyl-2-thienyl)methanol

- Molecular Formula : C₁₆H₂₀OS

- Molecular Weight : 276.39 g/mol

- Key Differences : The ethyl group on the benzene ring is replaced with a longer n-butyl chain.

- This compound was discontinued in industrial applications, possibly due to synthetic challenges or unfavorable pharmacokinetics .

3-Furyl-(5-methyl-2-thienyl)methanol

- Molecular Formula : C₁₀H₁₀O₂S

- Molecular Weight : 202.25 g/mol

- Key Differences : The ethylphenyl group is replaced with a furan ring.

- Implications : The furan’s oxygen atom introduces electronegativity and hydrogen-bonding capacity, which may alter reactivity in oxidation reactions or coordination chemistry. This compound is simpler in structure, favoring applications in organic synthesis .

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol

- Molecular Formula : C₁₈H₁₆O₂S

- Molecular Weight : 296.38 g/mol

- Key Differences: The ethyl group is replaced with a phenoxy (-O-C₆H₅) substituent.

(3,5-Dimethyl-4-phenylthiophen-2-yl)(phenyl)methanol

- Molecular Formula : C₁₉H₁₈OS

- Molecular Weight : 294.41 g/mol

- Key Differences : A thiophene ring replaces the benzene ring, with additional methyl and phenyl substituents.

- Implications : The thiophene’s electron-rich nature and methyl groups may improve charge-transfer properties, making it suitable for electronic materials .

Research Findings and Trends

- Reactivity: Thiophene-containing analogs (e.g., 4-Ethylphenyl-(5-methyl-2-thienyl)methanol) exhibit sulfur-mediated reactivity, such as participation in cross-coupling reactions, which is less pronounced in furan derivatives .

- Metabolism : Ethyl and methyl groups may slow oxidative metabolism compared to shorter alkyl chains, as seen in related NBOMe compounds .

- Material Science: Phenoxy and thiophene substituents enhance thermal stability and electronic properties, supporting use in optoelectronic materials .

Biological Activity

4-Ethylphenyl-(5-methyl-2-thienyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₁₄H₁₆OS, with a molecular weight of 232.34 g/mol. It features an ethylphenyl group and a thienyl moiety, which are known to influence its biological activity significantly.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, including:

- Signal Transduction : The compound may alter signaling pathways that regulate cellular functions.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related thienyl compounds have demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-5-thienylmethanol | 12.5 | Antimicrobial |

| Salicylaldehyde-o-phenylenediamine Schiff base | 10 | Antileukemic |

The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antimicrobial profile that warrants further investigation into the specific activity of this compound.

Anticancer Activity

Preliminary studies have shown that thienyl derivatives possess anticancer properties. The structure-activity relationship (SAR) analysis indicates that modifications in the thienyl or phenyl rings can enhance or diminish anticancer efficacy.

For example, compounds with electron-donating groups on the aromatic ring tend to exhibit increased antiproliferative activity against cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study evaluating various thienyl derivatives found that those with similar structural features to this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated potential applications in treating infections caused by these pathogens.

- Anticancer Screening : Another investigation focused on the antiproliferative effects of thienyl derivatives against melanoma and prostate cancer cells. The findings suggested that compounds with similar structural motifs to this compound could inhibit cancer cell growth effectively.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into the design of effective derivatives:

- Substituent Effects : The presence of electron-donating groups enhances biological activity.

- Ring Modifications : Alterations in the thienyl or phenyl rings can lead to significant changes in potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.